molecular formula C11H14N2O B13664025 2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole

2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole

Cat. No.: B13664025
M. Wt: 190.24 g/mol
InChI Key: NLGKWHHEAXOCDQ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole is an organic compound that belongs to the class of imidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole typically involves the reaction of 3-methoxybenzaldehyde with methylamine and glyoxal under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imidazole ring. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Dihydroimidazole derivatives with reduced double bonds.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances its binding affinity to these targets, leading to modulation of biochemical pathways. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)ethylamine: Shares the methoxyphenyl group but differs in the presence of an ethylamine moiety instead of the imidazole ring.

    2-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring, offering different chemical properties and applications.

    3-Methoxyphenethylamine: Similar in structure but lacks the imidazole ring, leading to different reactivity and applications.

Uniqueness

2-(3-Methoxyphenyl)-5-methyl-4,5-dihydroimidazole is unique due to the combination of the methoxyphenyl group and the imidazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2O/c1-8-7-12-11(13-8)9-4-3-5-10(6-9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

NLGKWHHEAXOCDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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